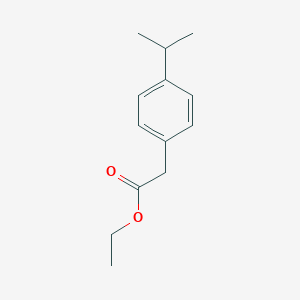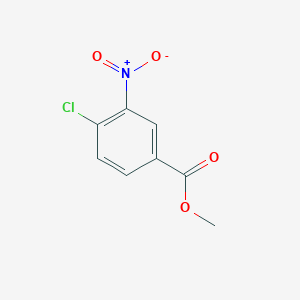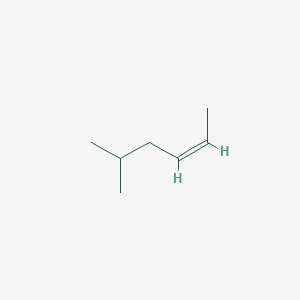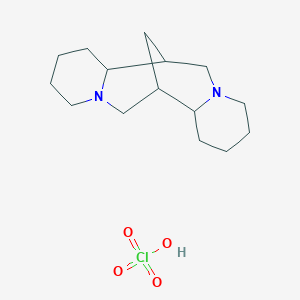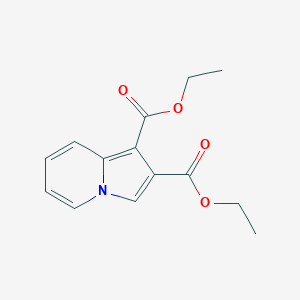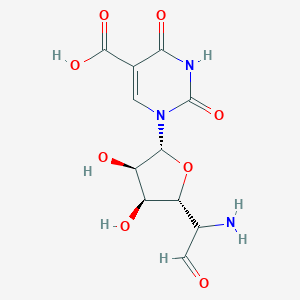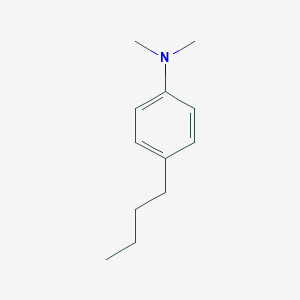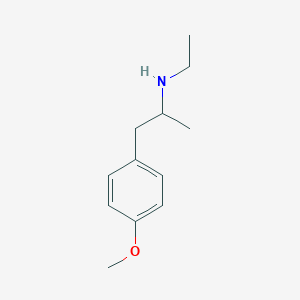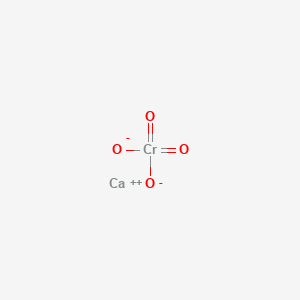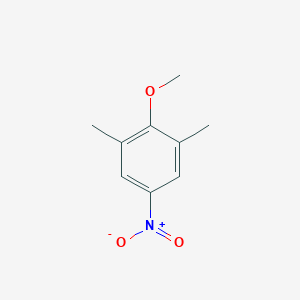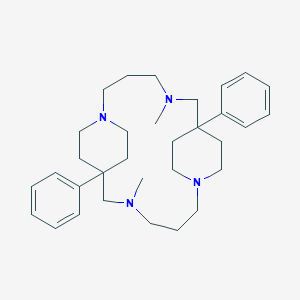
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as cyclam and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of cyclam is not fully understood. However, it is known that cyclam can form stable complexes with metal ions, which can be used in various applications. Cyclam has also been shown to have potential anticancer properties, although the exact mechanism of action is still being studied.
Effets Biochimiques Et Physiologiques
Cyclam has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have potential anticancer properties and has been studied for its potential applications in drug delivery systems. Cyclam has also been shown to have potential applications in radiopharmaceuticals and imaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclam has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and can form stable complexes with metal ions. However, cyclam can be difficult to purify and can be sensitive to moisture and air. It is also important to note that cyclam is not soluble in water, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of cyclam. One potential direction is the development of new synthesis methods that can produce cyclam with higher yield and purity. Another direction is the study of the mechanism of action of cyclam, particularly its potential anticancer properties. Cyclam can also be studied for its potential applications in drug delivery systems and radiopharmaceuticals. Finally, the development of new applications for cyclam in various fields of science is an exciting area of research.
Conclusion:
In conclusion, 1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been shown to have low toxicity and potential anticancer properties. Cyclam can form stable complexes with metal ions and has been used as a ligand for metal ions in coordination complexes. Cyclam has several advantages for use in laboratory experiments, although it can be difficult to purify and can be sensitive to moisture and air. Finally, there are several future directions for the study of cyclam, including the development of new synthesis methods and the study of its potential applications in drug delivery systems and radiopharmaceuticals.
Méthodes De Synthèse
Cyclam can be synthesized using various methods, including the reduction of cyclotriphosphazene, the reaction of ethylenediamine with glyoxal, and the reaction of 1,2-diaminocyclohexane with formaldehyde. The most common method for synthesizing cyclam is the reaction of 1,2-diaminocyclohexane with formaldehyde in the presence of a catalyst. This method produces cyclam with high yield and purity.
Applications De Recherche Scientifique
Cyclam has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, cyclam has been used as a ligand for metal ions in coordination complexes. In biology, cyclam has been used as a chelating agent for radiopharmaceuticals. In medicine, cyclam has been studied for its potential applications in cancer treatment and drug delivery systems.
Propriétés
Numéro CAS |
13073-11-5 |
|---|---|
Nom du produit |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- |
Formule moléculaire |
C32H48N4 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
5,14-dimethyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C32H48N4/c1-33-19-9-21-35-25-17-32(18-26-35,30-13-7-4-8-14-30)28-34(2)20-10-22-36-23-15-31(27-33,16-24-36)29-11-5-3-6-12-29/h3-8,11-14H,9-10,15-28H2,1-2H3 |
Clé InChI |
SNQJIVDYNRPYBP-UHFFFAOYSA-N |
SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
SMILES canonique |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Autres numéros CAS |
13073-11-5 |
Synonymes |
5,14-Dimethyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



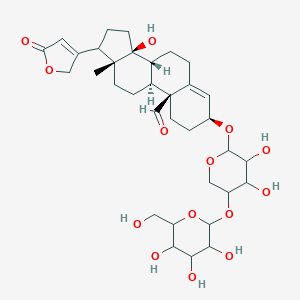
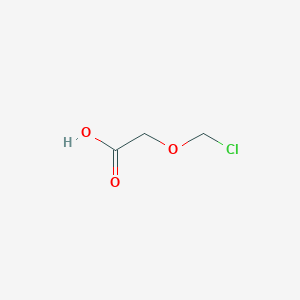
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
